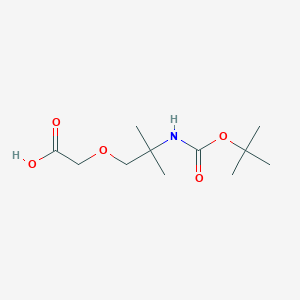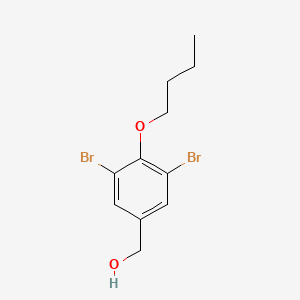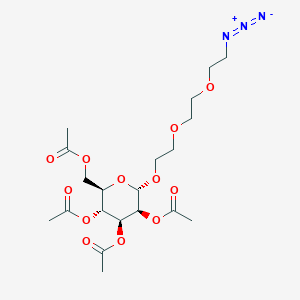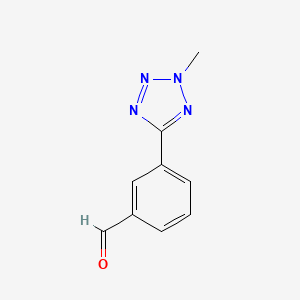![molecular formula C19H20N4O2 B6318015 2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol CAS No. 183112-84-7](/img/structure/B6318015.png)
2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol
Descripción general
Descripción
2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol, also known as 2-hydroxyethyl-6-pyridin-2-yl-2,2'-bipyridin-4-ylaminoethanol, is an organic compound with potential applications in scientific research and drug development. This molecule is composed of three different components, a 2-hydroxyethyl group, a 6-pyridin-2-yl group, and a 2,2'-bipyridin-4-yl group. It has a molecular weight of 261.3 g/mol and a melting point of 89.5 °C.
Mecanismo De Acción
The mechanism of action of 2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol is not fully understood. However, it is known that this molecule has an affinity for proteins and can bind to them. This binding can cause changes in the structure and function of proteins, which can lead to changes in the body’s physiology.
Biochemical and Physiological Effects
2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this molecule can inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, this molecule has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been shown to have the potential to inhibit the growth of certain bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is relatively stable and has a low toxicity profile. However, it is not water-soluble, which can limit its use in certain experiments. Additionally, it is not approved for use in humans, so its use in clinical trials is not possible.
Direcciones Futuras
There are several potential future directions for research on 2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol. One potential direction is to further investigate its anti-inflammatory, antioxidant, and anti-cancer properties. Additionally, further research could be done to investigate its potential as an inhibitor of bacterial growth. Additionally, further research could be done to investigate its potential as an inhibitor of other enzymes, such as proteases and phosphatases. Finally, further research could be done to investigate its potential as a therapeutic agent for various diseases and disorders.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxyethyl)[6-(pyridin-2-yl)-[2,2'-bipyridin]-4-yl]amino]ethan-1-ol can be used as a research tool in a variety of scientific fields. In biochemistry, this molecule can be used to study the interactions between proteins and small molecules. In pharmacology, it can be used to study the effects of drugs on the human body. In molecular biology, it can be used to study the structure and function of proteins. Additionally, this molecule can be used to study the effects of drugs on the human body, as well as the interactions between proteins and small molecules.
Propiedades
IUPAC Name |
2-[(2,6-dipyridin-2-ylpyridin-4-yl)-(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-11-9-23(10-12-25)15-13-18(16-5-1-3-7-20-16)22-19(14-15)17-6-2-4-8-21-17/h1-8,13-14,24-25H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYRSVYRDXQRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)N(CCO)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Bis-(2-hydroxyethyl)-amino)-2,2': 6',2''-terpyridine | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phenethyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317985.png)

![Cycloheptyl-(4-[1,2,4]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317997.png)

![(2-Methoxy-benzyl)-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318028.png)
